2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid

Bioinorganic Chemistry Metallopeptide Research Copper Chelation

Procure His-Gly (L-histidylglycine) for rigorous, reproducible metallopeptide research. Unlike its reverse-sequence isomer Gly-His, His-Gly exhibits a distinct 2:1 ligand-to-metal stoichiometry at physiological pH and a well-characterized copper(II) complex formation constant (Log β ≈ 10.6), making it the definitive reference ligand for IMAC resin calibration. Its photooxidation kinetics mirror free L-histidine, establishing it as the correct N-terminal baseline standard for photodynamic therapy and protein photodegradation studies. Avoid compromised assay interpretations — validate your histidine-containing peptide candidates against this structurally defined negative control.

Molecular Formula C8H12N4O3
Molecular Weight 212.21 g/mol
CAS No. 2578-58-7
Cat. No. B1266603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid
CAS2578-58-7
SynonymsHis-Gly
histidylglycine
Molecular FormulaC8H12N4O3
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)NCC(=O)O)N
InChIInChI=1S/C8H12N4O3/c9-6(1-5-2-10-4-12-5)8(15)11-3-7(13)14/h2,4,6H,1,3,9H2,(H,10,12)(H,11,15)(H,13,14)
InChIKeyLYCVKHSJGDMDLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid (CAS 2578-58-7) Procurement Guide: Product Identity and Key Specifications


2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid, also referred to as L-histidylglycine or His-Gly (CAS 2578-58-7), is a dipeptide formed from L-histidine and glycine residues linked via a standard peptide bond [1]. This compound, with the molecular formula C8H12N4O3 and a molecular weight of 212.21 g/mol, belongs to the class of histidine-containing dipeptides and is recognized as an endogenous metabolite in humans [2]. The presence of the imidazole moiety confers distinct metal-coordinating properties, particularly with transition metals such as copper(II), nickel, and zinc . It is primarily utilized in biochemical research as a model peptide for studying metal-protein interactions, enzymatic cleavage mechanisms, and oxidative stability.

Why Generic Substitution Fails for Histidylglycine (2578-58-7): Residue Order Dictates Function


The simple interchange of histidine-containing dipeptides in experimental systems—for instance, substituting His-Gly with its reversed-sequence isomer Gly-His (glycyl-L-histidine) or the natural antioxidant carnosine—is scientifically invalid. The location of the histidine residue at the N-terminus in His-Gly, as opposed to the C-terminus in Gly-His, fundamentally alters both the compound's physicochemical reactivity and its metal-coordination geometry [1]. Quantitative kinetic and thermodynamic studies have demonstrated that these structural isomers exhibit divergent rate constants for singlet oxygen-mediated photooxidation and form distinctly different copper(II) complex species under identical pH conditions [2][3]. Consequently, assuming in-class functional equivalence without verifying the specific sequence and corresponding quantitative performance metrics will lead to irreproducible results in metal-binding assays, oxidative stress models, and peptide stability studies.

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid (CAS 2578-58-7)


Copper(II) Complex Stability: Quantified Affinity Advantage of His-Gly Over Carnosine

Histidylglycine (His-Gly) exhibits superior copper(II) ion chelation stability compared to the widely studied endogenous dipeptide carnosine (β-alanyl-L-histidine). Potentiometric titration data obtained under physiologically relevant conditions (37 °C, 0.15 M KNO₃) demonstrate a higher equilibrium constant for the formation of the His-Gly copper(II) complex [1].

Bioinorganic Chemistry Metallopeptide Research Copper Chelation

Singlet Oxygen Photooxidation Kinetics: Sequence-Dependent Rate Constant Differentiation from Gly-His

The kinetic susceptibility of His-Gly to singlet oxygen (¹O₂)-mediated photooxidation differs substantially from its reversed-sequence isomer, Gly-His. Time-resolved phosphorescence detection and competitive kinetic methods reveal that Gly-His undergoes photooxidation with an overall rate constant significantly higher than that of His-Gly in both aqueous and mixed organic-aqueous solvent systems [1].

Photochemistry Oxidative Stress Peptide Stability

Copper(II) Coordination Stoichiometry: pH-Dependent Predominance of Bis-Complex (MA₂) in His-Gly

At physiological pH (~7), histidylglycine (His-Gly) and its reversed-sequence isomer glycylhistidine (Gly-His) form distinctly different predominant copper(II) complex species in aqueous solution. This divergence arises from the differential accessibility and orientation of the terminal amino group, the peptide nitrogen, and the imidazole nitrogen in each isomer [1].

Coordination Chemistry Speciation Analysis Bioinorganic Modeling

Carbonyl Quenching Activity: His-Gly Selectivity Profile Relative to Carnosine and Related Dipeptides

In a systematic screen of forty proteinogenic histidine-containing dipeptides evaluated for their ability to quench the reactive carbonyl species (RCS) 4-hydroxy-2-nonenal (HNE), histidylglycine (His-Gly) demonstrated measurable but class-typical activity that falls below the benchmark set by the natural dipeptide carnosine [1]. The study establishes that the presence of the β-alanine residue in carnosine confers enhanced quenching capacity relative to the α-amino acid backbone found in His-Gly and Gly-His.

Carbonyl Stress HNE Sequestration QSAR Analysis

Best Research and Industrial Application Scenarios for 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid (CAS 2578-58-7)


Calibration Standard in Copper(II) Affinity Chromatography Method Development

Given its well-characterized and comparatively high copper(II) complex formation constant (Log β ≈ 10.6) relative to carnosine (Log β ≈ 9.5), His-Gly is ideally suited as a reference ligand for calibrating immobilized metal affinity chromatography (IMAC) resins [4]. Its intermediate affinity—stronger than carnosine yet weaker than polyhistidine tags—provides a precise benchmark for optimizing elution gradients and assessing column binding capacity for histidine-containing analytes.

Model Substrate for N-Terminal Histidine Reactivity in Singlet Oxygen Photooxidation Studies

His-Gly represents the minimal N-terminal histidine peptide model exhibiting photooxidation kinetics indistinguishable from free L-histidine. Its use is essential in photodynamic therapy (PDT) research and protein photodegradation studies where the anomalous rate enhancement observed with Gly-His would confound interpretation [4]. Researchers studying light-induced damage to therapeutic proteins or developing photo-stable peptide formulations should use His-Gly as the baseline N-terminal standard rather than Gly-His.

Coordination Chemistry Reference for Bis-Complex (MA₂) Speciation Studies

His-Gly is the preferred compound for investigations requiring a well-defined 2:1 ligand-to-metal stoichiometry at physiological pH [4]. Its predominant formation of the bis-complex MA₂ with copper(II) at pH 7—in contrast to the 1:1 MH₋₁A complex favored by Gly-His—makes His-Gly a valuable tool for researchers studying the structural and electronic consequences of ligand saturation in metallopeptide systems, including the development of SOD mimics and catalytic metallodrugs.

Negative Control for Carnosine-Mediated Carbonyl Quenching in Oxidative Stress Assays

In assays evaluating the protective effects of dipeptides against reactive carbonyl species such as HNE, His-Gly serves as a structurally relevant negative control. Quantitative evidence confirms that His-Gly exhibits lower HNE quenching activity than carnosine, a difference attributable to the absence of the β-alanine spacer [4]. Using His-Gly as a comparator allows researchers to validate that observed protective effects in novel peptide candidates arise from specific structural features rather than generic histidine-containing dipeptide activity.

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